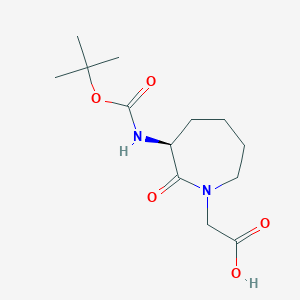

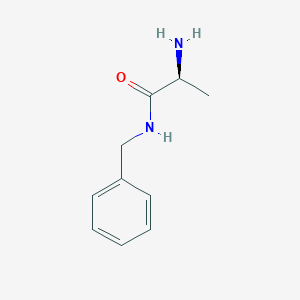

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds containing a Boc group typically involves the use of the Boc as the Nα-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Chemical Reactions Analysis

The Boc group in the compound can be selectively deprotected using various methods. One such method involves the use of hydrogen chloride in anhydrous dioxane solution . Another method involves the use of oxalyl chloride in methanol . These reactions typically take place under room temperature conditions.Aplicaciones Científicas De Investigación

(1) Synthesis and Application in Peptide Isosteres

- The compound, related to tert-butoxycarbonyl derivatives, has been used in the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals. These building blocks are crucial in the combinatorial solid-phase synthesis of novel peptide isosteres. The stability of the N-Boc N,O-acetal moiety under various acidic conditions has been investigated, highlighting its potential in facilitating the clean and rapid yield of the aldehyde under strong acidic conditions or slower under less harsh conditions (Groth & Meldal, 2001).

(2) Quantitative Analysis in Peptide Synthesis

- The tert-butyloxycarbonyl group, integral to compounds like (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid, is used in the quantitative cleavage from N-blocked amino acids and peptides. This process, involving the use of perchloric acid solution in acetic acid, leads to the formation of protonated amino groups and free perchloric acid, facilitating the accurate determination of the tert-butyloxycarbonyl derivative (Ehrlich-Rogozinski, 1974).

(3) N-tert-Butoxycarbonylation of Amines

- The tert-butyloxycarbonyl group, found in compounds like (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid, has been crucial in N-tert-butoxycarbonylation of amines. It employs H3PW12O40 as an efficient, heterogeneous, and recyclable catalyst, ensuring no competitive side products are observed and the reaction is environmentally benign (Heydari et al., 2007).

(4) Synthesis of Functionalized Amino Acid Derivatives

- The compound is involved in the synthesis of functionalized amino acid derivatives, notably in the creation of anticancer agents. Research has found particular derivatives showing promising cytotoxicity in ovarian and oral cancers, indicating the compound's relevance in medical research and drug development (Kumar et al., 2009).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoazepan-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-9-6-4-5-7-15(11(9)18)8-10(16)17/h9H,4-8H2,1-3H3,(H,14,19)(H,16,17)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABSORAZQPYNMZ-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCN(C1=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCCN(C1=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373194 |

Source

|

| Record name | {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxoazepan-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid | |

CAS RN |

79839-29-5 |

Source

|

| Record name | {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxoazepan-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112975.png)